Cas no 950474-81-4 (N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylpropane-1-sulfonamide)

N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylpropane-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 1-Propanesulfonamide, N-[1,2,3,4-tetrahydro-1-(phenylsulfonyl)-7-quinolinyl]-
- N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylpropane-1-sulfonamide
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- インチ: 1S/C18H22N2O4S2/c1-2-13-25(21,22)19-16-11-10-15-7-6-12-20(18(15)14-16)26(23,24)17-8-4-3-5-9-17/h3-5,8-11,14,19H,2,6-7,12-13H2,1H3
- InChIKey: NJJLWRBKDQCCAQ-UHFFFAOYSA-N
- ほほえんだ: C(S(NC1=CC2=C(C=C1)CCCN2S(C1=CC=CC=C1)(=O)=O)(=O)=O)CC
N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylpropane-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2052-0003-10μmol |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propane-1-sulfonamide |
950474-81-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2052-0003-2mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propane-1-sulfonamide |
950474-81-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2052-0003-3mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propane-1-sulfonamide |
950474-81-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2052-0003-4mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propane-1-sulfonamide |
950474-81-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F2052-0003-25mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propane-1-sulfonamide |
950474-81-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F2052-0003-30mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propane-1-sulfonamide |
950474-81-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F2052-0003-15mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propane-1-sulfonamide |
950474-81-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2052-0003-1mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propane-1-sulfonamide |
950474-81-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2052-0003-20mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propane-1-sulfonamide |
950474-81-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F2052-0003-2μmol |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propane-1-sulfonamide |
950474-81-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylpropane-1-sulfonamide 関連文献
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylpropane-1-sulfonamideに関する追加情報
Professional Introduction to N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylpropane-1-sulfonamide (CAS No. 950474-81-4)
N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylpropane-1-sulfonamide (CAS No. 950474-81-4) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by a fused heterocyclic system, which is a hallmark of many biologically active agents. The presence of both benzenesulfonyl and sulfonamide functional groups in its molecular structure endows it with unique chemical properties that make it a promising candidate for further investigation in drug discovery and development.
The molecular framework of N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylpropane-1-sulfonamide consists of a tetrahydroquinoline core, which is a common scaffold in medicinal chemistry due to its ability to interact with biological targets in a manner that mimics natural products. The tetrahydroquinolin-7-yl moiety is particularly noteworthy as it has been implicated in the activity of several pharmacologically relevant compounds. The sulfonamide group at the propane position introduces additional functionality that can modulate the compound's solubility, bioavailability, and interactions with biological systems.
In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives as therapeutic agents. Sulfonamides are known for their broad spectrum of biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the benzenesulfonyl group into the molecule further enhances its potential by providing additional sites for hydrogen bonding and other non-covalent interactions with biological targets. This combination of structural features makes N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylpropane-1-sulfonamide an intriguing candidate for further exploration.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The tetrahydroquinoline scaffold has been extensively studied for its role in modulating various biological pathways. For instance, derivatives of tetrahydroquinoline have shown promise in the treatment of neurological disorders due to their ability to cross the blood-brain barrier and interact with central nervous system receptors. The presence of the sulfonamide group adds another layer of complexity that could be exploited to fine-tune the pharmacological profile of the compound.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy than ever before. By leveraging these tools, scientists have been able to identify potential binding pockets and interaction sites on biological targets that could be modulated by N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylpropane-1-sulfonamide. These insights have guided the design of more effective derivatives and have accelerated the process of drug discovery.
The synthesis of this compound presents an interesting challenge due to its complex structure. However, modern synthetic methodologies have made it possible to construct such molecules with high precision and yield. The use of palladium-catalyzed cross-coupling reactions has been particularly useful in forming the carbon-carbon bonds that define the tetrahydroquinoline core. Additionally, transition-metal-catalyzed sulfonylation reactions have enabled the introduction of the benzenesulfonyl group at the desired position on the propane moiety.
The sulfonamide group at the propane position is another key feature that has been carefully optimized during synthesis. Sulfonamides are known to exhibit a wide range of biological activities due to their ability to form hydrogen bonds and interact with various biological targets. By strategically modifying the sulfonamide moiety, researchers can fine-tune the pharmacological properties of N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylpropane-1-sulfonamide to enhance its therapeutic efficacy.
In conclusion, N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylpropane-1-sulfonamide (CAS No. 950474-81-4) represents a promising avenue for drug discovery and development. Its unique molecular structure combines a tetrahydroquinoline core with functional groups such as benzenesulfonyl and sulfonamide that are known to be biologically relevant. As research in this area continues to evolve, it is likely that this compound will play an important role in the development of novel therapeutic agents.
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